molecular formula C25H41NO B14280870 2,3-Dinonylphenyl cyanate CAS No. 132773-65-0

2,3-Dinonylphenyl cyanate

Cat. No.: B14280870
CAS No.: 132773-65-0
M. Wt: 371.6 g/mol
InChI Key: VEPXHWMQSNHJEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dinonylphenyl cyanate is an organic compound that belongs to the class of cyanates Cyanates are esters of cyanic acid and are characterized by the presence of the functional group -O-C≡N

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dinonylphenyl cyanate can be synthesized through the reaction of 2,3-dinonylphenol with cyanogen halides such as cyanogen chloride. The reaction typically involves the following steps:

  • Dissolve 2,3-dinonylphenol in an appropriate solvent like acetone.
  • Cool the solution to 0°C.
  • Add cyanogen chloride slowly to the solution while maintaining the temperature.
  • Stir the reaction mixture for a specified period to ensure complete reaction.
  • Isolate the product by filtration or extraction methods .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxic nature of cyanogen halides.

Chemical Reactions Analysis

Types of Reactions

2,3-Dinonylphenyl cyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dinonylphenyl cyanate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dinonylphenyl cyanate involves its interaction with nucleophiles, leading to the formation of various derivatives. The cyanate group (-O-C≡N) is highly reactive and can undergo cyclotrimerization to form triazine derivatives. The compound’s reactivity is influenced by the electronic and steric effects of the nonyl groups attached to the phenyl ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dinonylphenyl cyanate is unique due to the presence of two nonyl groups on the phenyl ring, which imparts distinct electronic and steric properties.

Properties

CAS No.

132773-65-0

Molecular Formula

C25H41NO

Molecular Weight

371.6 g/mol

IUPAC Name

[2,3-di(nonyl)phenyl] cyanate

InChI

InChI=1S/C25H41NO/c1-3-5-7-9-11-13-15-18-23-19-17-21-25(27-22-26)24(23)20-16-14-12-10-8-6-4-2/h17,19,21H,3-16,18,20H2,1-2H3

InChI Key

VEPXHWMQSNHJEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=C(C(=CC=C1)OC#N)CCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.